molecular formula C12H9FN2O2 B1679684 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione CAS No. 198474-05-4

3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione

Katalognummer B1679684
CAS-Nummer: 198474-05-4
Molekulargewicht: 232.21 g/mol
InChI-Schlüssel: MXKLDYKORJEOPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione” is a novel and selective Indoleamine 2,3-dioxygenase (IDO-1) inhibitor . It has been characterized as a potential clinical candidate .


Synthesis Analysis

The synthesis of “3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione” involves heating the corresponding indoles with maleimide in acetic acid . The process can be carried out at reflux for several hours, or at higher temperatures .


Molecular Structure Analysis

The molecular structure of “3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione” was determined using crystallographic analysis . The space group was P 212121, and the unit cell dimensions were A 85.20Å, b=91.99Å, c= 131.12Å, α=β=γ=90.00o .

Wissenschaftliche Forschungsanwendungen

  • Scientific Field : Oncology and Immunology .
  • Summary of the Application : “3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione” is a novel and selective inhibitor of Indoleamine 2,3-Dioxygenase (IDO-1), a tryptophan-catabolizing enzyme that induces an immunosuppressive environment in tumors . This compound, also known as EOS200271/PF-06840003, is being studied as a potential clinical candidate for cancer treatment .
  • Methods of Application or Experimental Procedures : The compound was developed starting from a high-throughput screening (HTS) hit. Its structure-activity relationship is described and rationalized using the X-ray crystal structure of the compound bound to human IDO-1 . The compound shows good potency in an IDO-1 human whole blood assay .
  • Results or Outcomes : The compound shows a very favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile leading to favorable predicted human pharmacokinetic properties, including a predicted half-life of 16-19 hours .

Eigenschaften

IUPAC Name

3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-6-1-2-10-7(3-6)9(5-14-10)8-4-11(16)15-12(8)17/h1-3,5,8,14H,4H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKLDYKORJEOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)C2=CNC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630149
Record name 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione

CAS RN

198474-05-4
Record name PF-06840003
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198474054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-06840003
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K1FUI0T2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Reactant of Route 2
3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Reactant of Route 3
3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Reactant of Route 4
3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Reactant of Route 5
3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Reactant of Route 6
3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione

Citations

For This Compound
86
Citations
MZ Wróbel, A Chodkowski, F Herold… - European Journal of …, 2019 - Elsevier
A series of novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesised and evaluated for their 5-HT 1A /D 2 /5-HT 2A /5-HT 6 /5-HT 7 receptor affinity and serotonin …
Number of citations: 23 www.sciencedirect.com
MZ Wróbel, A Chodkowski, M Dawidowski, A Siwek… - Bioorganic …, 2023 - Elsevier
The serotonin 1A (5-HT 1A ) receptors and serotonin transporter (SERT) are important biological targets in the treatment of diseases of the central nervous system, especially for …
Number of citations: 5 www.sciencedirect.com
S Crosignani, P Bingham, P Bottemanne… - Journal of medicinal …, 2017 - ACS Publications
Tumors use tryptophan-catabolizing enzymes such as indoleamine 2,3-dioxygenase (IDO-1) to induce an immunosuppressive environment. IDO-1 is induced in response to …
Number of citations: 118 pubs.acs.org
K Kong, J Zhang, B Liu, G Meng, Q Zhang - Bioorganic & Medicinal …, 2020 - Elsevier
Early studies demonstrated that over expression of indoleamine 2,3-dioxygenase (IDO1) in tumor microenvironment results in tumor immune escape. Herein, in order to simplify the …
Number of citations: 11 www.sciencedirect.com
S Kumar, JP Waldo, FA Jaipuri… - Journal of medicinal …, 2019 - ACS Publications
A novel class of 5-substituted 5H-imidazo[5,1-a]isoindoles are described as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). A structure-based drug design approach was …
Number of citations: 58 pubs.acs.org
JE Cheong, A Ekkati, L Sun - Expert opinion on therapeutic patents, 2018 - Taylor & Francis
Introduction: Indoleamine 2,3-dioxygenase 1 (IDO1) is overexpressed by cancer cells and the antigen presenting dendritic cells in the tumor microenvironment (TME). Activation of IDO1 …
Number of citations: 91 www.tandfonline.com
S Pan, Y Zhou, Q Wang, Y Wang, C Tian… - European journal of …, 2020 - Elsevier
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which mediate kynurenine pathway of tryptophan degradation, have emerged as potential new targets in …
Number of citations: 23 www.sciencedirect.com
YH Peng, FY Liao, CT Tseng… - Journal of medicinal …, 2020 - ACS Publications
Indoleamine 2,3-dioxygenase (IDO1) inhibitors are speculated to be useful in cancer immunotherapy, but a phase III clinical trial of the most advanced IDO1 inhibitor, epacadostat, did …
Number of citations: 29 pubs.acs.org
X Song, P Sun, J Wang, W Guo, Y Wang… - European Journal of …, 2020 - Elsevier
Indoleamine 2,3-dioxygenase 1 (IDO1) is the enzyme catalyzing the oxidative metabolism of tryptophan, which accounts for cancer immunosuppression in tumor microenvironment. …
Number of citations: 27 www.sciencedirect.com
K Ye, K Wang, T Wang, H Tang, L Wang… - European Journal of …, 2023 - Elsevier
Indoleamine 2,3-dioxygenase-1 (IDO1) has been considered as an attractive target for oncology immunotherapy due to its immunosuppressive effects on the tumor microenvironment. …
Number of citations: 2 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.